molecular formula C22H28N2O6 B11965015 1,10-Bis(3-nitrophenoxy)decane CAS No. 5226-71-1

1,10-Bis(3-nitrophenoxy)decane

Cat. No.: B11965015
CAS No.: 5226-71-1
M. Wt: 416.5 g/mol
InChI Key: CHPGQYKZPYAEGS-UHFFFAOYSA-N
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Description

1,10-Bis(3-nitrophenoxy)decane is an organic compound with the molecular formula C22H28N2O6 and a molecular weight of 416.478 g/mol It is characterized by the presence of two nitrophenoxy groups attached to a decane backbone

Preparation Methods

The synthesis of 1,10-Bis(3-nitrophenoxy)decane typically involves the reaction of 3-nitrophenol with 1,10-dibromodecane in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

1,10-Bis(3-nitrophenoxy)decane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, palladium on carbon (Pd/C), and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,10-Bis(3-nitrophenoxy)decane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,10-Bis(3-nitrophenoxy)decane and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

1,10-Bis(3-nitrophenoxy)decane can be compared with other similar compounds, such as:

Properties

CAS No.

5226-71-1

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

1-nitro-3-[10-(3-nitrophenoxy)decoxy]benzene

InChI

InChI=1S/C22H28N2O6/c25-23(26)19-11-9-13-21(17-19)29-15-7-5-3-1-2-4-6-8-16-30-22-14-10-12-20(18-22)24(27)28/h9-14,17-18H,1-8,15-16H2

InChI Key

CHPGQYKZPYAEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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